Tetradecyldimethylamine oxide dihydrate

Übersicht

Beschreibung

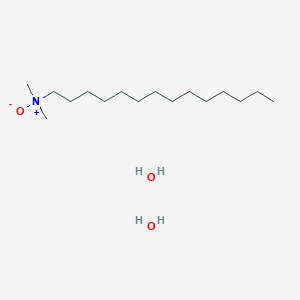

Tetradecyldimethylamine oxide dihydrate is a useful research compound. Its molecular formula is C16H39NO3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- Chemical Formula :

Surfactants

Tetradecyldimethylamine oxide dihydrate is primarily used as a surfactant due to its amphiphilic nature. It reduces surface tension and enhances wetting properties, making it effective in formulations such as:

- Detergents : Used in laundry and dishwashing detergents to improve cleaning efficiency.

- Personal Care Products : Incorporated in shampoos and conditioners for its conditioning properties and ability to stabilize emulsions.

Stabilizers in Emulsions

The compound serves as an emulsifying agent in cosmetic formulations, helping to maintain the stability of oil-in-water emulsions. Its ability to form micelles allows for the encapsulation of active ingredients, enhancing their delivery and efficacy .

Biocidal Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for use in disinfectants and sanitizers, particularly in formulations aimed at controlling microbial growth on surfaces .

Case Study 1: Detergent Formulation

A study demonstrated the effectiveness of this compound in a liquid detergent formulation. The compound was shown to enhance cleaning performance against various stains while maintaining fabric integrity. The formulation achieved superior results compared to traditional surfactants due to the compound's unique molecular structure that allows for better dirt removal .

Case Study 2: Personal Care Products

In a comparative analysis of hair conditioners, this compound was found to provide improved conditioning effects compared to other amine oxides. The study highlighted the compound's ability to reduce static electricity and enhance hair manageability without leaving residues .

Data Tables

| Application Area | Functionality | Benefits |

|---|---|---|

| Surfactants | Reduces surface tension | Enhances cleaning efficiency |

| Personal Care Products | Conditioning agent | Improves texture and manageability |

| Biocidal Activity | Antimicrobial properties | Effective against a range of pathogens |

| Emulsion Stabilization | Stabilizes oil-in-water emulsions | Maintains product consistency |

Eigenschaften

CAS-Nummer |

135743-19-0 |

|---|---|

Molekularformel |

C16H39NO3 |

Molekulargewicht |

293.49 g/mol |

IUPAC-Name |

N,N-dimethyltetradecan-1-amine oxide;dihydrate |

InChI |

InChI=1S/C16H35NO.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18;;/h4-16H2,1-3H3;2*1H2 |

InChI-Schlüssel |

VUTDNNGELGZRNP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC[N+](C)(C)[O-].O.O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.